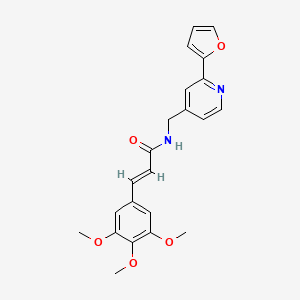
(E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of acrylamide derivatives and has been shown to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of (E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. The compound also inhibits the migration and invasion of cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is its potent anticancer activity. This makes it a potential candidate for the development of new cancer therapeutics. However, the compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on (E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One of the potential areas of research is the development of new drug delivery systems to improve the solubility and bioavailability of the compound. Another area of research is the investigation of the compound's mechanism of action and its potential targets in cancer cells. The compound's anti-inflammatory and antioxidant properties also make it a potential candidate for the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Métodos De Síntesis
The synthesis of (E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves the reaction of 2-(furan-2-yl)pyridine-4-carbaldehyde and 3-(3,4,5-trimethoxyphenyl)acrylic acid with ammonium acetate and acetic anhydride. The reaction is carried out under reflux conditions in the presence of a catalytic amount of piperidine. The resulting product is purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
(E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. The compound also exhibits anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
(E)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-26-19-12-15(13-20(27-2)22(19)28-3)6-7-21(25)24-14-16-8-9-23-17(11-16)18-5-4-10-29-18/h4-13H,14H2,1-3H3,(H,24,25)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTQVEPWYXXAJO-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2633731.png)


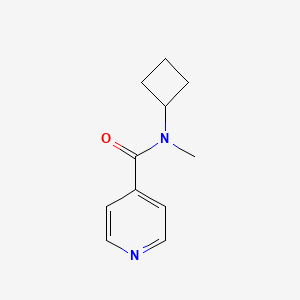
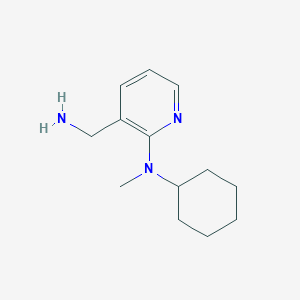
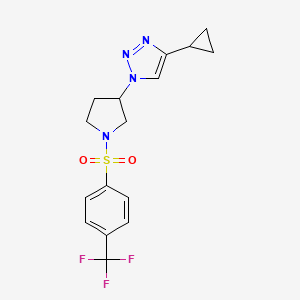
![6-bromo-3-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]chromen-2-one](/img/structure/B2633741.png)
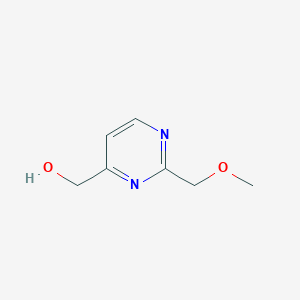
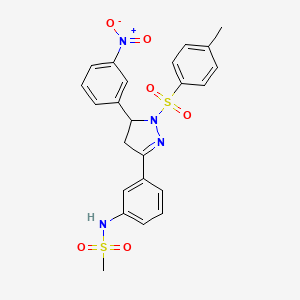
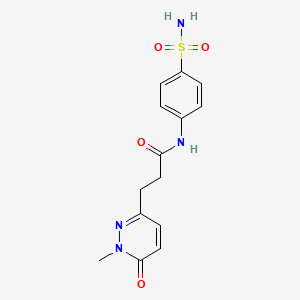
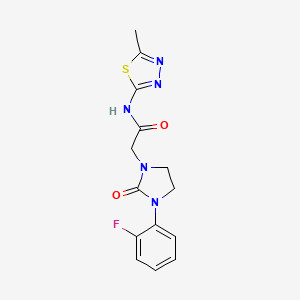

![(2R,3S)-1-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride](/img/structure/B2633752.png)